
N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine is a synthetic organic compound characterized by a cyclobutylmethyl group attached to a difluorocyclobutanamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine typically involves multiple steps:
Formation of the Cyclobutylmethyl Intermediate: This step involves the preparation of cyclobutylmethyl bromide from cyclobutanol using hydrobromic acid.
Introduction of the Difluorocyclobutanamine Moiety: The difluorocyclobutanamine is synthesized via a cyclization reaction involving a suitable difluoroalkene precursor and an amine source.
Coupling Reaction: The final step involves coupling the cyclobutylmethyl intermediate with the difluorocyclobutanamine under basic conditions, typically using a strong base like sodium hydride in an aprotic solvent such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Primary or secondary amines, alcohols.
Substitution: Various substituted amines or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutics targeting neurological disorders.
Materials Science: Its unique structural properties make it a candidate for the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(cyclobutylmethyl)-3-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of difluorocyclobutanamine.
N-(cyclobutylmethyl)-3,3-difluorocyclopentan-1-amine: Similar but with a cyclopentane ring.
N-(cyclobutylmethyl)-3,3-difluorocyclohexan-1-amine: Similar but with a cyclohexane ring.
Uniqueness
N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine is unique due to its difluorocyclobutanamine structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C9H15F2N |
|---|---|
Molekulargewicht |
175.22 g/mol |
IUPAC-Name |
N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine |
InChI |
InChI=1S/C9H15F2N/c10-9(11)4-8(5-9)12-6-7-2-1-3-7/h7-8,12H,1-6H2 |
InChI-Schlüssel |
JVYAUEIOFJAZIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)CNC2CC(C2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




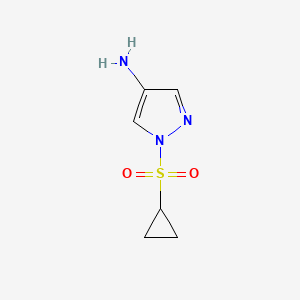
![5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12081770.png)

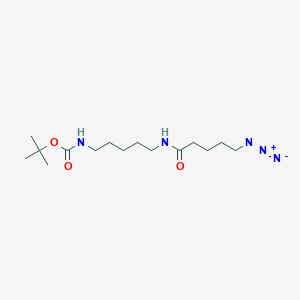

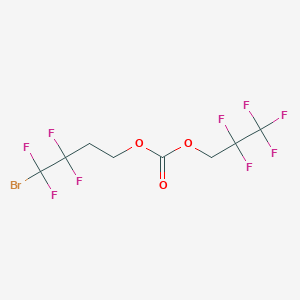
![Pentasodium 4-amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B12081799.png)
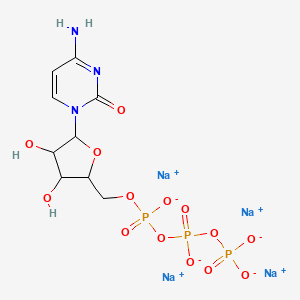

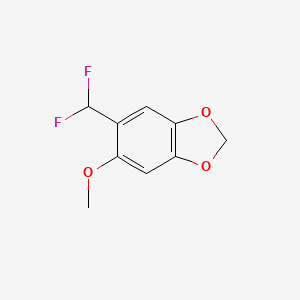

![O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12081816.png)
